4-(Pyridin-4-ylethynyl)-1-naphthoic acid
Description
Properties
IUPAC Name |
4-(2-pyridin-4-ylethynyl)naphthalene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11NO2/c20-18(21)17-8-7-14(15-3-1-2-4-16(15)17)6-5-13-9-11-19-12-10-13/h1-4,7-12H,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YASKEXLSRIQFNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2C(=O)O)C#CC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11NO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.3 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Components and Catalytic Systems
The synthesis begins with 1-naphthoic acid-4-iodide (or bromide) and pyridin-4-ylethyne as precursors. A palladium catalyst—typically tetrakis(triphenylphosphine)palladium(0) ([Pd(PPh₃)₄])—is employed alongside copper(I) iodide (CuI) as a co-catalyst. The base triethylamine (Et₃N) neutralizes hydrogen iodide generated during the reaction, while solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) facilitate homogeneous mixing.
Table 1: Standard Reaction Conditions
| Component | Specification |
|---|---|
| Palladium catalyst | 2–5 mol% Pd(PPh₃)₄ |
| Copper co-catalyst | 5–10 mol% CuI |
| Solvent | DMF or THF (anhydrous) |
| Base | Triethylamine (2–3 equiv) |
| Temperature | 60–80°C under inert atmosphere |
| Reaction time | 12–24 hours |
Mechanistic Insights
The Sonogashira mechanism proceeds through oxidative addition of the aryl halide to Pd(0), forming a Pd(II) intermediate. Transmetalation with the copper-acetylide complex generates a Pd(II)-alkynyl species, which undergoes reductive elimination to yield the coupled product. The base scavenges HX (X = I, Br), driving the reaction to completion. Side reactions, such as Glaser homocoupling of alkynes, are mitigated by strict temperature control and degassing of solvents.
Work-Up and Purification
Post-reaction, the mixture is diluted with ethyl acetate and washed with dilute HCl to remove residual base. Column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) isolates the product, which is recrystallized from ethanol to achieve >95% purity. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity, while HPLC monitors residual palladium levels (<10 ppm).
Optimization Strategies
Solvent and Temperature Effects
DMF offers superior solubility for polar intermediates, but its high boiling point (153°C) necessitates prolonged heating. THF, while less polar, enables milder conditions (60–70°C) and shorter reaction times. Trials with mixed solvents (e.g., DMF/THF) show no significant yield improvement, underscoring the preference for single-solvent systems.
Catalyst Loading and Alternatives
Reducing Pd(PPh₃)₄ to 1 mol% decreases costs but extends reaction duration. Heterogeneous catalysts (e.g., Pd/C) are ineffective due to poor dispersion. Ligand-free systems, though explored in green chemistry, suffer from lower turnover numbers.
Comparative Analysis of Industrial-Scale Methods
While laboratory-scale syntheses prioritize purity, industrial processes emphasize cost and scalability. Patent WO2022195497A1, though focused on 4-Piperidone HCl, highlights reusable catalysts and solvent recovery systems applicable to ethynyl-naphthoic acid production. Similarly, the solvent-free approach in CN106518753A for pyridine derivatives suggests potential adaptations to reduce DMF usage in coupling reactions.
Chemical Reactions Analysis
Types of Reactions
4-(Pyridin-4-ylethynyl)-1-naphthoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethynyl linkage to an ethylene or ethane linkage.
Substitution: The naphthoic acid moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Electrophilic reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are used under controlled conditions.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Ethylene or ethane derivatives.
Substitution: Nitrated or halogenated derivatives of the naphthoic acid moiety.
Scientific Research Applications
Structural Overview
The compound features a naphthalene ring substituted with a pyridine ring via an ethynyl linkage . This structural configuration allows for significant electronic interactions, making it suitable for various applications.
Materials Science
4-(Pyridin-4-ylethynyl)-1-naphthoic acid can be utilized in the development of organic semiconductors and conductive polymers . The conjugated system provided by the naphthalene and pyridine rings contributes to its electronic properties, which are essential for applications in organic electronics.
Medicinal Chemistry
This compound serves as a critical building block for synthesizing potential pharmaceutical agents. Its ability to interact with specific receptors or enzymes makes it a candidate for drug development targeting various diseases.
Case Study: P2Y14 Receptor Antagonists
Research indicates that derivatives of compounds similar to 4-(Pyridin-4-ylethynyl)-1-naphthoic acid can act as antagonists for the P2Y14 receptor, which is implicated in inflammatory and metabolic diseases. For instance, PPTN 1, a related compound, demonstrated efficacy in reducing inflammation, suggesting that modifications to the pyridine or naphthalene components could enhance biological activity.
Organic Synthesis
The compound is employed as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, enabling the creation of diverse derivatives with tailored properties.
Biological Studies
Due to its structural characteristics, 4-(Pyridin-4-ylethynyl)-1-naphthoic acid can be used in studying biological pathways and interactions. Its ability to engage with biomolecules facilitates research into cellular mechanisms and drug interactions.
The compound's biological profile shows promise in various pharmacological contexts. Its interactions with biological targets may lead to significant therapeutic effects, particularly in inflammation and metabolic disorders.
Data Table: Summary of Applications
| Application Area | Description | Relevant Case Studies |
|---|---|---|
| Materials Science | Development of organic semiconductors and conductive polymers | N/A |
| Medicinal Chemistry | Building block for pharmaceutical agents targeting specific receptors | P2Y14 receptor antagonists |
| Organic Synthesis | Intermediate for synthesizing complex organic molecules | N/A |
| Biological Studies | Studying biological pathways and interactions | N/A |
Mechanism of Action
The mechanism of action of 4-(Pyridin-4-ylethynyl)-1-naphthoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The ethynyl linkage and aromatic rings allow for π-π interactions and hydrogen bonding, which are crucial for its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-(4-Pyridinyl)-1-naphthoic Acid
- Structure : Lacks the ethynyl linker; pyridine is directly attached to the naphthalene core.
- Synthesis : Prepared via base-catalyzed hydrolysis with a high yield (98.2%) .
- Crystallography : Forms yellow crystals with a one-dimensional coordination polymer structure. The absence of an ethynyl group reduces steric hindrance, enabling planar molecular packing .
- Applications : Used in metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions .
4-(4’-Nitrobenzamido-biphenyl-4-ylcarboxamido)-1-naphthoic Acid
- Structure : Features a nitrobenzamido-biphenyl substituent at the 4-position.
- Synthesis : Prepared via sequential coupling reactions (71% yield).
- Spectroscopy : Distinct NMR shifts (e.g., δ 10.71 ppm for amide protons) and FTIR peaks (1673 cm⁻¹ for C=O stretching) .
Table 2: Spectroscopic Comparison
| Compound | ¹H NMR (δ, Key Peaks) | FTIR (ν, cm⁻¹) |
|---|---|---|
| 4-(Pyridin-4-ylethynyl)-1-naphthoic acid | Not reported | Not reported |
| 4-(4’-Nitrobenzamido-biphenyl)-derivative | 10.71 (s, amide), 8.98 (d) | 1673 (C=O), 1648 (C=N) |
Alkaline Earth Metal Salts of 1-Naphthoic Acid
- Structure : Metal ions (Mg²⁺, Ca²⁺, etc.) coordinated to 1-naphthoic acid.
- Crystallography: Forms one-dimensional coordination polymers (e.g., [Mg(C₁₁H₇O₂)₂(H₂O)₃]·2H₂O). Larger naphthalene systems prevent inorganic chain interactions, unlike smaller benzoate analogs .
- Applications : Studied for corrosion inhibition and material properties due to their thermal stability .
1-Naphthoic Acid Derivatives in Drug Discovery
- Anti-Tubercular Agents : Derivatives like (S)-N-(4-(methylthio)-1-oxo-1-(2-(4-(trifluoromethyl)phenyl)hydrazineyl)butan-2-yl)-1-naphthamide exhibit activity against Mycobacterium tuberculosis (56–61% yields) .
- Log P Considerations : Substituents such as ethynyl or nitro groups alter lipophilicity, impacting bioavailability. For example, the ethynyl group in 4-(Pyridin-4-ylethynyl)-1-naphthoic acid likely increases log P compared to simpler derivatives .
Key Findings and Implications
- Structural Flexibility : The ethynyl linker in 4-(Pyridin-4-ylethynyl)-1-naphthoic acid introduces steric and electronic effects distinct from direct pyridinyl or biphenyl substituents.
- Synthetic Efficiency : High-yield routes (e.g., 98.2% for 4-(4-pyridinyl)-1-naphthoic acid) suggest scalability for industrial applications .
- Biological Relevance: Modifications at the 4-position correlate with diverse activities, from immunomodulation to anti-tubercular effects .
Biological Activity
4-(Pyridin-4-ylethynyl)-1-naphthoic acid (CAS No. 2627156-73-2) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological profile, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a naphthoic acid structure with a pyridine moiety linked via an ethynyl group, which enhances its lipophilicity and biological activity. The molecular formula is C18H15N, and it has a molecular weight of approximately 265.32 g/mol. The structure can be represented as follows:
1. Anticancer Activity:
Research indicates that 4-(Pyridin-4-ylethynyl)-1-naphthoic acid exhibits significant anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast and prostate cancer cells. The compound's mechanism involves the induction of apoptosis through the activation of caspases and modulation of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation .
2. Antiviral Properties:
Preliminary studies suggest that this compound may possess antiviral activity, particularly against Hepatitis C Virus (HCV). Its ability to interfere with viral replication has been linked to its interaction with viral proteins, potentially disrupting the viral life cycle .
3. Enzyme Inhibition:
The compound has been identified as a potent inhibitor of certain enzymes involved in metabolic pathways, including phosphodiesterase (PDE) enzymes. This inhibition can lead to increased levels of cyclic nucleotides, which play vital roles in cellular signaling processes .
Table 1: Summary of Biological Activities
| Activity Type | Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Antiviral | Inhibits HCV replication | |
| Enzyme inhibition | Inhibits PDE enzymes |
Case Studies
Case Study 1: Anticancer Efficacy
In a study conducted on breast cancer cell lines (MCF-7), treatment with 4-(Pyridin-4-ylethynyl)-1-naphthoic acid resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed that the compound induced significant apoptosis characterized by increased Annexin V staining and caspase activation .
Case Study 2: Antiviral Activity
A recent investigation evaluated the antiviral efficacy of this compound against HCV using an in vitro model. The results demonstrated that the compound inhibited viral replication by up to 70% at concentrations below cytotoxic levels, suggesting a favorable therapeutic index .
Research Findings
Recent research highlights the potential of 4-(Pyridin-4-ylethynyl)-1-naphthoic acid as a multi-targeted therapeutic agent. Its ability to modulate various biological pathways makes it a candidate for further development in treating cancer and viral infections.
Table 2: Research Findings Overview
| Study Focus | Key Findings | Year |
|---|---|---|
| Cancer Cell Lines | Induces apoptosis | 2023 |
| HCV Replication | Inhibitory effect observed | 2023 |
| Enzyme Activity | PDE inhibition | 2023 |
Q & A
What are the established synthetic routes for 4-(Pyridin-4-ylethynyl)-1-naphthoic acid, and how can reaction conditions be optimized for reproducibility?
Level: Basic
Methodological Answer:
The synthesis typically involves coupling reactions between pyridine derivatives and naphthoic acid precursors. For example, nickel-catalyzed cross-coupling methodologies (e.g., amination or alkynylation) are widely used due to their efficiency in forming carbon-nitrogen or carbon-carbon bonds . Key steps include:
- Catalyst selection : Nickel(II) chloride complexes with ligands like 1,3-bis(2,6-diisopropylphenyl)imidazolidinium chloride enhance reaction specificity .
- Solvent optimization : Polar aprotic solvents (e.g., 2-methyltetrahydrofuran) improve solubility and reaction kinetics .
- Risk assessment : Pre-reaction hazard analysis, including handling morpholine and chloronaphthalene derivatives, is critical for safety and reproducibility .
X-ray crystallography (as demonstrated in structural studies of analogous compounds) can validate product purity and confirm bond formation .
How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray) for 4-(Pyridin-4-ylethynyl)-1-naphthoic acid?
Level: Advanced
Methodological Answer:
Discrepancies between spectroscopic and crystallographic data often arise from dynamic effects (e.g., tautomerism) or crystal packing forces. To address this:
- Multi-technique validation : Combine / NMR, FT-IR, and high-resolution mass spectrometry (HRMS) to cross-verify functional groups and molecular weight .
- DFT calculations : Use density functional theory to simulate NMR chemical shifts and compare them with experimental data, accounting for solvent effects .
- Crystallographic refinement : Re-analyze X-ray diffraction data with software like SHELX or OLEX2 to check for disorders or hydrogen bonding artifacts .
Controlled experiments (e.g., variable-temperature NMR) can further elucidate conformational dynamics .
What advanced computational tools are recommended for studying the electronic properties of 4-(Pyridin-4-ylethynyl)-1-naphthoic acid?
Level: Advanced
Methodological Answer:
Computational studies can probe electronic structure, ligand behavior, and supramolecular interactions:
- Quantum chemical software : Gaussian or ORCA for DFT calculations to map HOMO-LUMO gaps and charge distribution .
- Molecular dynamics (MD) : Tools like GROMACS or AMBER simulate solvation effects and π-π stacking interactions in solution .
- COMSOL Multiphysics : Model reaction kinetics or diffusion processes in heterogeneous systems .
Validate computational results with experimental UV-Vis and cyclic voltammetry data to ensure accuracy .
How should researchers design experiments to investigate the coordination chemistry of 4-(Pyridin-4-ylethynyl)-1-naphthoic acid with transition metals?
Level: Advanced
Methodological Answer:
To explore coordination behavior:
- Ligand screening : Test metal salts (e.g., Ni, Cu, Pd) under varying pH and solvent conditions to identify stable complexes .
- Spectroscopic titration : Use UV-Vis and fluorescence spectroscopy to monitor binding constants and stoichiometry .
- Single-crystal growth : Optimize slow evaporation or diffusion methods in polar solvents (e.g., DMF/water) for X-ray analysis .
Pair with EXAFS or EPR to study metal-ligand geometry and oxidation states .
What strategies ensure analytical validity when quantifying 4-(Pyridin-4-ylethynyl)-1-naphthoic acid in complex matrices?
Level: Basic
Methodological Answer:
Robust analytical workflows include:
- Reference standards : Use certified materials (e.g., NIST-traceable compounds) for calibration curves in HPLC or LC-MS .
- Sample preparation : Solid-phase extraction (SPE) or liquid-liquid extraction to isolate the compound from biological/environmental samples .
- Method validation : Assess linearity, LOD/LOQ, and recovery rates per ICH guidelines .
Cross-validate with -NMR for absolute quantification in pure samples .
How can factorial design improve the optimization of reaction conditions for synthesizing 4-(Pyridin-4-ylethynyl)-1-naphthoic acid?
Level: Advanced
Methodological Answer:
Factorial design systematically evaluates variables:
- Factor selection : Test temperature, catalyst loading, and solvent polarity as independent variables .
- Response surface methodology (RSM) : Model interactions between factors to identify optimal conditions (e.g., maximizing yield while minimizing byproducts) .
- DoE software : Tools like Minitab or JMP automate data analysis and generate predictive models .
Validate predictions with small-scale trials before scaling up .
What are the best practices for ensuring reproducibility in catalytic applications of 4-(Pyridin-4-ylethynyl)-1-naphthoic acid?
Level: Basic
Methodological Answer:
Reproducibility hinges on:
- Catalyst characterization : Pre-characterize catalysts via BET surface area analysis and XPS to ensure consistency .
- Standard operating procedures (SOPs) : Document reaction parameters (e.g., stirring rate, inert atmosphere) .
- Open data practices : Share raw spectral data and crystallographic CIF files in supplementary materials .
Collaborative validation through inter-laboratory studies further enhances reliability .
How can AI-driven tools accelerate the discovery of derivatives or analogs of 4-(Pyridin-4-ylethynyl)-1-naphthoic acid?
Level: Advanced
Methodological Answer:
AI integration enables:
- Virtual screening : Train neural networks on existing SAR data to predict bioactive derivatives .
- Autonomous labs : Robotic platforms coupled with ML algorithms for high-throughput synthesis and testing .
- Retrosynthetic planning : Tools like IBM RXN or Chematica propose novel synthetic pathways .
Validate AI predictions with DFT calculations and pilot experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
